An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to potent and selective modulators of various biological targets. Derivatives of benzothiophene have shown promise as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3][4] The introduction of a carbohydrazide moiety at the 2-position further enhances the therapeutic potential, as this functional group is a well-known pharmacophore that can participate in numerous hydrogen bonding interactions with biological receptors.[5] This guide focuses on a specific, yet under-documented derivative, 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide , a molecule poised for exploration in medicinal chemistry due to the combined electronic effects of the chloro and nitro substituents.
Molecular Structure and Predicted Physicochemical Properties
The foundational physicochemical properties of a compound are critical in predicting its behavior in biological systems and guiding its development as a potential therapeutic agent. While extensive experimental data for 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is not yet available in the public domain, we can infer its key properties based on its structure and data from closely related analogues.[6][7]
Table 1: Predicted Physicochemical Properties of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide [6][8]
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN₃O₃S | PubChem[6] |
| Molecular Weight | 271.68 g/mol | Matrix Scientific[8] |
| Monoisotopic Mass | 270.98184 Da | PubChem[6] |
| XlogP (Predicted) | 2.3 | PubChem[6] |
| SMILES | C1=CC2=C(C=C1[O-])SC(=C2Cl)C(=O)NN | PubChem[6] |
| InChI | InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) | PubChem[6] |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide can be logically approached through a multi-step process, commencing with the formation of the benzothiophene core, followed by esterification and subsequent hydrazinolysis. This pathway is inferred from established methods for the synthesis of similar benzothiophene derivatives.[5][9]
Diagram of the Proposed Synthesis Workflow
Caption: A proposed three-step synthesis workflow for 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide.
Detailed Experimental Protocol: Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
This protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for the specific target molecule.[5][10]
Step 1: Synthesis of Ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
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To a stirred solution of the precursor 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride in absolute ethanol (50 mL), add a few drops of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The precipitated solid, ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, is filtered, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification if necessary.
Step 2: Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
-
Dissolve the synthesized ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (0.02 mol) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
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The resulting solid, 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide, is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain a pure crystalline solid.
Physicochemical Characterization: An Inferential Analysis
The characterization of a novel compound is essential to confirm its structure and purity. While direct experimental data for the target molecule is unavailable, we can predict the expected spectral characteristics based on published data for structurally similar benzothiophene carbohydrazides.[5][10]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H (Amide) | 3300-3500 | Stretching vibrations of the N-H bonds in the hydrazide moiety.[10] |
| C=O (Amide I) | 1660-1680 | Carbonyl stretching vibration, characteristic of the amide group.[10] |
| N-H (Amide II) | 1515-1550 | N-H bending vibration. |
| C=C (Aromatic) | 1450-1600 | Stretching vibrations of the carbon-carbon bonds in the benzothiophene ring. |
| C-N | 1200-1350 | Stretching vibration of the carbon-nitrogen bond. |
| C-Cl | 700-800 | Stretching vibration of the carbon-chlorine bond. |
| NO₂ | 1500-1550 (asymmetric) and 1300-1350 (symmetric) | Stretching vibrations of the nitro group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The chemical shifts are predicted based on the electronic environment of the protons and carbons.
¹H NMR: The aromatic protons on the benzothiophene ring are expected to appear in the range of δ 7.0-8.5 ppm. The protons of the -NH-NH₂ group of the hydrazide will likely appear as broad singlets at a downfield chemical shift, typically above δ 9.0 ppm, and are exchangeable with D₂O.[5]
¹³C NMR: The carbonyl carbon of the hydrazide is expected to resonate at approximately δ 160-165 ppm. The carbons of the benzothiophene ring will appear in the aromatic region (δ 120-150 ppm), with their specific chemical shifts influenced by the chloro and nitro substituents.[5]
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 270.98184 Da.[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the hydrazide moiety and other characteristic fragments of the benzothiophene core.
Potential Applications in Drug Discovery
The structural features of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide suggest several promising avenues for investigation in drug discovery.
-
Antimicrobial Agents: Benzothiophene derivatives are known to possess significant antibacterial and antifungal activities.[3] The presence of the chloro and nitro groups can enhance this activity.
-
Anticancer Agents: The benzothiophene scaffold has been explored for the development of anticancer drugs.[4] The carbohydrazide moiety can act as a versatile handle for further derivatization to improve potency and selectivity.
-
Enzyme Inhibitors: The electron-withdrawing nature of the nitro and chloro groups may make this molecule a candidate for inhibiting specific enzymes involved in disease pathways.
Diagram of Potential Therapeutic Applications
Caption: Potential therapeutic applications of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide.
Conclusion and Future Directions
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide represents a molecule of significant interest for further investigation in the field of medicinal chemistry. This technical guide, while based on inferred data from related compounds, provides a solid foundation for its synthesis and characterization. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the full therapeutic potential of this promising benzothiophene derivative.
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